molecular formula C8H12FIO2 B2453750 Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate CAS No. 2378501-51-8

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate

Cat. No.: B2453750
CAS No.: 2378501-51-8
M. Wt: 286.085
InChI Key: IJLFFEXZCASNTJ-FKQCQYRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H12FIO2. This compound is characterized by a cyclobutane ring substituted with a fluoro group, an iodomethyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Properties

IUPAC Name

ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FIO2/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLFFEXZCASNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-fluorocyclobutane-1-carboxylate with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets. The fluoro and iodomethyl groups can participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-fluorocyclobutane-1-carboxylate: Lacks the iodomethyl group, making it less reactive in substitution reactions.

    Ethyl 3-iodocyclobutane-1-carboxylate:

    Methyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both fluoro and iodomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry and radiochemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

This compound is synthesized through a series of reactions involving ethyl cyclobutane-1-carboxylate, fluorinating agents like diethylaminosulfur trifluoride (DAST), and iodinating agents such as iodine monochloride (ICl). The synthesis typically occurs under anhydrous conditions to avoid hydrolysis of intermediates. The compound's unique combination of fluorine and iodine allows for distinctive reactivity patterns, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, where the iodine atom can be replaced by various nucleophiles. This property enables the compound to serve as a precursor for more complex biologically active molecules.

Applications in Radiolabeling

One of the most promising applications of this compound is in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET). The presence of iodine facilitates the incorporation of radioisotopes, which are crucial for non-invasive imaging techniques in medical diagnostics.

Biological Activity and Case Studies

Research has demonstrated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Compounds derived from cyclobutane structures have shown significant antibacterial effects against Gram-positive bacteria. A related study highlighted the effectiveness of certain derivatives in inhibiting bacterial growth, suggesting potential therapeutic applications .
  • Antitumor Activity : Some derivatives have been investigated for their ability to inhibit tumor cell lines. For example, compounds with similar structural motifs demonstrated cytotoxic effects against HL60 and MCF7 cancer cell lines, indicating that this compound could also possess antitumor properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
Ethyl 3-fluoro-3-(bromomethyl)cyclobutane-1-carboxylateBromine instead of iodineModerate antimicrobial activity
Ethyl 3-fluoro-3-(chloromethyl)cyclobutane-1-carboxylateChlorine instead of iodineLower reactivity in nucleophilic substitutions
Ethyl 3-fluoro-3-(methyl)cyclobutane-1-carboxylateNo halogen substituentLimited biological activity

The presence of iodine in this compound enhances its reactivity compared to bromine or chlorine analogs, making it a more versatile candidate for further functionalization and radiolabeling applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.